2-(Ethylamino)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of benzonitrile derivatives is a topic of interest in several of the provided papers. For instance, diethylaluminium dimethylamide has been shown to react with benzonitrile to yield diethylaluminium benzamidine derivatives, suggesting a potential route for modifying benzonitrile structures . Additionally, the synthesis of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide from related nitrile and imido ester compounds indicates the versatility of nitrile compounds in synthesis .
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives can be complex, as indicated by the crystal structure analysis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which crystallized in the monoclinic system with specific intermolecular hydrogen bonds . This suggests that 2-(Ethylamino)benzonitrile could also exhibit interesting structural characteristics.
Chemical Reactions Analysis
Benzonitrile derivatives participate in a variety of chemical reactions. For example, ethyl benzoylacetate reacts with malononitrile to afford various cyclized products, including pyridazine and pyridazino[2,3-a]quinazoline derivatives . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives leads to the formation of thiazolopyridine derivatives . These reactions demonstrate the reactivity of benzonitrile derivatives and provide a context for understanding the potential reactions of 2-(Ethylamino)benzonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of 2-(Ethylamino)benzonitrile, but the properties of similar compounds, such as their solubility, crystalline structure, and intermolecular interactions, can be inferred from studies like the Hirshfeld surface computational method applied to ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . These properties are crucial for understanding the behavior of these compounds in various environments and applications.
Safety And Hazards
Safety data indicates that dust formation should be avoided and contact with skin and eyes should be avoided . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .
properties
IUPAC Name |
2-(ethylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDSJXCGIKEJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554481 | |
Record name | 2-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)benzonitrile | |
CAS RN |
30091-24-8 | |
Record name | 2-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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